3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(2-Chloro-3-fluorophenyl)bicyclo[111]pentane-1-carboxylic acid is a complex organic compound characterized by its bicyclic structure and the presence of both chlorine and fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the use of a Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of the phenyl ring with a bicyclo[1.1.1]pentane derivative. The reaction conditions require a palladium catalyst, a base, and an appropriate solvent to facilitate the coupling process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and reduce costs. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and appropriate solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of different substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential biological applications, including its use as a probe in biochemical studies. Its interaction with various biomolecules can provide insights into biological processes.
Medicine: Research is ongoing to explore the medicinal properties of this compound. It may have potential as a therapeutic agent in the treatment of various diseases due to its unique chemical properties.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely depending on the biological context.
Comparison with Similar Compounds
3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
3-(2-Fluoro-3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
3-(2-Chloro-3-fluorophenyl)pentane-1-carboxylic acid
Uniqueness: 3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its bicyclic structure and the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This structural arrangement can influence its reactivity and biological activity, making it distinct from similar compounds.
Properties
IUPAC Name |
3-(2-chloro-3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFO2/c13-9-7(2-1-3-8(9)14)11-4-12(5-11,6-11)10(15)16/h1-3H,4-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBIRWRSNCNKBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=C(C(=CC=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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